molecular formula C35H36ClNO4S B3060910 Montelukast sulfoxide CAS No. 1152185-58-4

Montelukast sulfoxide

Cat. No.: B3060910
CAS No.: 1152185-58-4
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-XNHCCDLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast sulfoxide is a derivative of montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is formed through the oxidation of montelukast and retains some of its pharmacological properties. This compound is of interest due to its potential therapeutic applications and its role as an impurity in montelukast formulations.

Scientific Research Applications

Montelukast sulfoxide has several scientific research applications:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential effects on leukotriene pathways and inflammation.

    Medicine: Explored for its therapeutic potential in treating asthma and allergic conditions.

    Industry: Monitored as an impurity in montelukast formulations to ensure drug safety and efficacy.

Mechanism of Action

Target of Action

Montelukast sulfoxide primarily targets the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response in the body, particularly in conditions like asthma and allergic rhinitis .

Mode of Action

This compound acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 (and secondary ligands, leukotrienes C4 and E4) on the CysLT1 receptor in the lungs and bronchial tubes . This results in decreased inflammation and relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the action of leukotrienes on the CysLT1 receptor, this compound can reduce inflammation and bronchoconstriction . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8 .

Pharmacokinetics

This compound exhibits a bioavailability of 63–73% . It is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours . The drug is excreted via the biliary route .

Result of Action

The action of this compound leads to a decrease in inflammation and relaxation of smooth muscle in the lungs and bronchial tubes . This results in improved breathing in individuals with conditions like asthma and allergic rhinitis . In addition, this compound has been shown to induce apoptosis-inducing factor-mediated cell death in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, increasing environmental distress is associated with a growing asthma incidence, and this compound is widely used in the management of symptoms among adults and children . Furthermore, the drug’s effectiveness can be influenced by factors such as patient adherence to treatment, the presence of other medications, and individual patient characteristics .

Safety and Hazards

Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions. These include the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

Montelukast has shown potential for use in various conditions beyond its current indications. It has been found to be particularly effective in exercise-induced asthma, asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . Further clinical trials are required to confirm the effectiveness and feasibility of Montelukast for the treatment of conditions other than the current clinical indications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Montelukast sulfoxide can be synthesized through the oxidation of montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Montelukast sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert this compound back to montelukast.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Montelukast.

    Substitution: Various substituted montelukast derivatives.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: The parent compound, used widely in asthma and allergy treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic applications.

    Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness

Montelukast sulfoxide is unique due to its formation through the oxidation of montelukast and its potential as both a therapeutic agent and an impurity. Its distinct chemical structure allows for specific interactions with leukotriene receptors, providing unique insights into leukotriene-mediated pathways and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNHCCDLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152185-58-4
Record name Montelukast sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast sulfoxide
Reactant of Route 2
Reactant of Route 2
Montelukast sulfoxide
Reactant of Route 3
Montelukast sulfoxide
Reactant of Route 4
Montelukast sulfoxide
Reactant of Route 5
Montelukast sulfoxide
Reactant of Route 6
Reactant of Route 6
Montelukast sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.